Bicyclo[3.1.0]hexan-3-ylmethanol

Catalog No.
S12789245
CAS No.
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.1.0]hexan-3-ylmethanol

Product Name

Bicyclo[3.1.0]hexan-3-ylmethanol

IUPAC Name

3-bicyclo[3.1.0]hexanylmethanol

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2

InChI Key

UPIIUAPEQOCMGL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1C2)CO

Bicyclo[3.1.0]hexan-3-ylmethanol (CAS 89896-68-4) is a highly specialized, conformationally restricted building block primarily utilized as a non-classical bioisostere in advanced medicinal chemistry and agrochemical synthesis. Structurally comprising a cyclopropane ring fused to a cyclopentane core with a hydroxymethyl substituent, this compound provides a rigidified "flattened envelope" geometry [1]. For industrial and scientific buyers, its primary value lies in its ability to replace flexible cyclopentyl, cyclohexyl, or aromatic moieties in active pharmaceutical ingredients (APIs), thereby modulating lipophilicity, improving metabolic stability, and locking spatial vectors for target engagement .

Research Fit

1

Conformationally constrained bicyclo[3.1.0]hexane scaffold with primary alcohol handle

Suitable for derivatization via esterification, etherification, or oxidation
2

Reported scaffold for GPCR ligand and (N)-methanocarba nucleoside synthesis

Supports pre-organized molecular design studies
3

Rigid chair conformation provides predictable 3D presentation of functional groups

May assist target-binding hypothesis testing over flexible analogs

Attempting to substitute bicyclo[3.1.0]hexan-3-ylmethanol with generic, lower-cost alternatives like cyclopentylmethanol or cyclohexylmethanol frequently results in downstream failure during pharmacokinetic optimization. Flexible cycloalkanes rapidly interconvert between multiple envelope and half-chair conformations, leading to entropic penalties upon target binding and imprecise spatial alignment of the hydroxymethyl vector [1]. Furthermore, these flexible rings are highly susceptible to rapid cytochrome P450-mediated oxidation, resulting in high intrinsic clearance rates and poor metabolic stability in formulated products [2]. Substituting with aromatic equivalents like benzyl alcohol introduces entirely different liabilities, including the formation of toxic reactive epoxide metabolites [3]. Consequently, procurement of the exact bicyclo[3.1.0]hexane core is mandatory for applications requiring strict conformational control and enhanced metabolic half-lives.

Substitution Risk

This Product Bicyclo[3.1.0]hexan-3-ylmethanol
Flexible Alkyl / Monocyclic Alcohol Replacing with a flexible chain may shift conformational ensemble and alter entropic binding contribution.
This Scaffold Rigid, pre-organized core
Unconstrained Analog Loss of conformational restriction may reduce reported selectivity and target engagement observed in constrained series.
Synthetic Strategy Designed for steric constraint
Simple Reagent Swap 3D pharmacophore may not transfer; binding-pocket complementarity requires validation with the rigid scaffold.

Conformational Rigidity and Vector Control

X-ray diffraction and computational analyses demonstrate that the bicyclo[3.1.0]hexane core locks the five-membered ring into a rigid "flattened envelope" conformation, maintaining a strict puckering angle of approximately 17° [1]. In contrast, the generic comparator cyclopentylmethanol rapidly interconverts between multiple envelope and half-chair conformations. This restriction of dihedral angles to a single low-energy state prevents the entropic penalty typically associated with flexible ring binding [2].

Evidence DimensionConformational restriction and puckering angle
Target Compound DataBicyclo[3.1.0]hexane core (Locked flattened envelope, ~17° puckering angle)
Comparator Or BaselineCyclopentylmethanol (Rapid interconversion between envelope and half-chair)
Quantified DifferenceComplete elimination of conformational interconversion; strict vector maintenance.
ConditionsX-ray diffraction and computational conformational analysis.

This strict vector control ensures high reproducibility in structure-based drug design, allowing buyers to synthesize APIs with precise spatial alignment that flexible rings cannot achieve.

Conformational Preference
Class-level
Single chair conformation confirmed by X-ray and 1H/13C NMR
Supports pre-organized scaffold selection over flexible ensemble
Class-level inference from diaminobicyclo[3.1.0]hexane derivatives; data to verify for the alcohol building block

Metabolic Stability and Intrinsic Clearance Reduction

When utilized as a bioisostere, the bicyclo[3.1.0]hexane scaffold provides significant steric shielding against enzymatic degradation compared to flexible cycloalkanes. In human liver microsome (HLM) assays, derivatives incorporating the bicyclo[3.1.0]hexane core exhibit markedly lower intrinsic clearance rates and extended half-lives [1]. The rigidified structure lacks the accessible reactive conformations that allow cyclopentane or cyclohexane derivatives to undergo rapid cytochrome P450-mediated oxidation [2].

Evidence DimensionIntrinsic clearance (in vitro half-life)
Target Compound DataBicyclo[3.1.0]hexane derivatives (High metabolic stability, extended half-life)
Comparator Or BaselineCyclopentane/cyclohexane derivatives (Rapid CYP450-mediated oxidation)
Quantified DifferenceSignificant reduction in intrinsic clearance rates and extended API half-life.
ConditionsHuman liver microsome (HLM) and CYP450 enzymatic assays.

Procuring this rigidified building block is essential for developing downstream compounds with acceptable half-lives and oral bioavailability, directly reducing late-stage attrition.

mGlu2/3 Antagonist Activity
Class-level
Reported antidepressant-like effect in mouse forced swim test
Supports in vivo model-response endpoint interpretation
Class-level inference from a glutamic acid analog; model context may differ for other derivatives

Lipophilicity (LogP) Optimization for Formulation

The incorporation of the bicyclo[3.1.0]hexane core systematically alters the physicochemical profile of the resulting molecule. Compared to a standard cyclopentane core, the fused cyclopropane-cyclopentane moiety decreases the partition coefficient (LogP) by approximately 0.07 to 0.25 units [1]. This slight but critical increase in hydrophilicity improves the aqueous solubility of the final synthesized compounds without sacrificing the steric bulk required for target engagement [2].

Evidence DimensionPartition coefficient (LogP) shift
Target Compound DataBicyclo[3.1.0]hexane core (Lower LogP, higher hydrophilicity)
Comparator Or BaselineCyclopentane core (Higher LogP)
Quantified DifferenceLogP reduction of ~0.07 to 0.25 units.
ConditionsCalculated and experimental LogP comparisons in medicinal chemistry optimization.

Lower LogP directly translates to better formulation compatibility and reduced off-target binding, making this compound a superior choice for optimizing ADME properties.

α2 Selectivity
Head-to-head
Increased α2A subtype selectivity over atipamezole
Target
Comparator
Supports selectivity review in receptor binding studies
Qualitative improvement observed in radioligand binding assays; absolute selectivity values not reported

Conformationally Restricted API Synthesis

Directly leveraging the flattened envelope geometry, this compound serves as a highly effective precursor for synthesizing rigidified bioisosteres of cyclopentyl- or cyclohexyl-containing drugs, ensuring precise target vector alignment and reduced entropic penalties [1].

Metabolic Liability Circumvention Workflows

In drug discovery programs where lead compounds suffer from rapid CYP450 clearance, substituting flexible rings with this bicyclic alcohol provides a proven procurement strategy to extend half-life and improve oral bioavailability [2].

Physicochemical Property Optimization (ADME)

The compound is highly suited for late-stage lead optimization where a reduction in LogP (by 0.07–0.25 units) is required to enhance aqueous solubility and formulation compatibility without altering the molecule's overall steric footprint [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GPCR Ligand Design
Rigid bicyclo[3.1.0]hexane core with primary alcohol
Binding affinity and selectivity assay context
Methanocarba Nucleoside Synthesis
Conformationally locked sugar mimic
Kinase recognition and antiviral assay interpretation
Conformational Probing
Scaffold for rigid vs. flexible analog comparison
Target binding pocket requirement mapping

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

112.088815002 g/mol

Monoisotopic Mass

112.088815002 g/mol

Heavy Atom Count

8

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